Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride
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Overview
Description
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is an organic compound with a complex structure. It is a derivative of benzenamine, where the amine group is substituted with a 3-methylphenylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride typically involves the reaction of benzenamine with 3-methylphenylthiomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: This compound is similar in structure but lacks the thio group.
Benzenamine, 3-(methylthio)-: This compound has a similar thio group but differs in the position of substitution.
Uniqueness
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
87740-26-9 |
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Molecular Formula |
C14H16ClNS |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride |
InChI |
InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H |
InChI Key |
RJDMRBZHKDGVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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